molecular formula C11H14O3S B079034 Cyclobutyl 4-methylbenzenesulfonate CAS No. 10437-85-1

Cyclobutyl 4-methylbenzenesulfonate

Cat. No. B079034
CAS RN: 10437-85-1
M. Wt: 226.29 g/mol
InChI Key: XYXWCEWUIUOMAU-UHFFFAOYSA-N
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Description

Cyclobutyl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C11H14O3S . Its average mass is 226.292 Da and its monoisotopic mass is 226.066360 Da . It is also known by other names such as Cyclobutanol, 4-methylbenzenesulfonate, and Toluene-4-sulfonic acid cyclobutyl ester .


Molecular Structure Analysis

The molecular structure of this compound consists of a cyclobutyl group attached to a 4-methylbenzenesulfonate group . The ChemSpider ID for this compound is 11555535 .

Scientific Research Applications

  • Synthesis of Alkylidenecyclopropanes

    Cyclobutyl 4-methylbenzenesulfonate derivatives are important intermediates in the synthesis of alkylidenecyclopropanes, which facilitate the access to various alicyclic systems through metal-catalyzed carbocyclization and cycloisomerization reactions (Ojo, Inglesby, Negru, & Evans, 2014).

  • Study of Vibrational Spectra

    An ab initio quantum chemical study, along with IR and Raman spectroscopy, was conducted on the 4-methylbenzenesulfonate anion to understand its structure and vibrational modes (Ristova, Pejov, Žugić, & Šoptrajanov, 1999).

  • Copper-Catalysed Amination Reactions

    Cyclobutyl derivatives, such as diphosphinidenecyclobutene ligands, have been applied in copper-catalyzed amination reactions of aryl halides, leading to the formation of secondary or tertiary amines (Gajare, Toyota, Yoshifuji, & Ozawa, 2004).

  • Acid-Catalyzed Coupling Reactions

    Ionic liquids like 1-butyl-3-methyl-1H-imidazolium 4-methylbenzenesulfonate have been used as effective media for acid-catalyzed coupling reactions of aromatic alkynes with aldehydes, providing a solvent-free environment (Xu, Li, Xia, & Zhao, 2004).

  • UV Curing Ink Applications

    Cyclobutyl derivatives have been utilized in UV curing inks, where their rapid curing properties were highlighted, offering advancements in printing technologies (Lee, Kim, Son, & Cheon, 2006).

  • Oxidation of Olefins

    this compound derivatives have been used in the oxidation of olefins, such as cyclohexene and styrene, using iron phthalocyanine as a catalyst (Işci, Caner, Zorlu, Gürek, Dumoulin, & Ahsen, 2014).

properties

IUPAC Name

cyclobutyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3S/c1-9-5-7-11(8-6-9)15(12,13)14-10-3-2-4-10/h5-8,10H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYXWCEWUIUOMAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80504632
Record name Cyclobutyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80504632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

10437-85-1
Record name Cyclobutyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80504632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of cyclobutanol (1 g, 13.9 mmol) in pyridine (20 mL) was added p-toluenesulfonyl chloride (2.9 g, 15.3 mmol) and the solution stirred at room temperature for 4 hours. Aqueous HCl was then added, and the solution extracted with ethyl acetate (×3). The combined organic layers were washed successively with saturated aqueous copper(II) sulfate (×3) and brine, then dried over anhydrous magnesium sulfate, filtered and evaporated in vacuo. The residue was purified using flash column chromatography on silica gel (gradient of 0% to 5% ethyl acetate in petrol) to give cyclobutyl 4-methylbenzenesulfonate (2.05 g, 9.07 mmol, 65%) as a colourless oil.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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